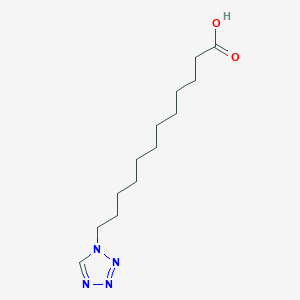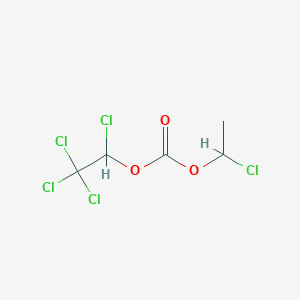
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate typically involves the reaction of 1,2,2,2-tetrachloroethanol with phosgene in the presence of a catalyst. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloroethyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,2,2,2-tetrachloroethanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate can be compared with similar compounds such as:
1-Chloroethyl ethyl carbonate: This compound has a similar structure but different reactivity and applications.
Chloroethyl chloroformate: Known for its use in organic synthesis and as a protecting group.
1,1,2,2-Tetrachloroethane: A related compound with different chemical properties and uses.
Propriétés
Numéro CAS |
113421-88-8 |
|---|---|
Formule moléculaire |
C5H5Cl5O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
1-chloroethyl 1,2,2,2-tetrachloroethyl carbonate |
InChI |
InChI=1S/C5H5Cl5O3/c1-2(6)12-4(11)13-3(7)5(8,9)10/h2-3H,1H3 |
Clé InChI |
KROIMELHMHNDKS-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)OC(C(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



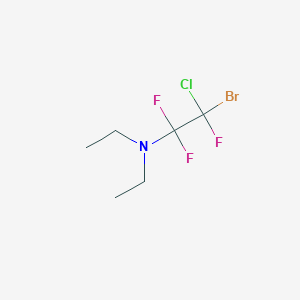
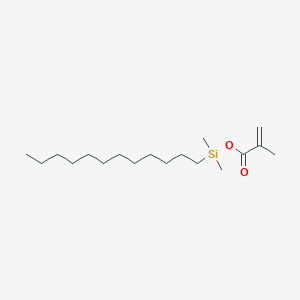
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
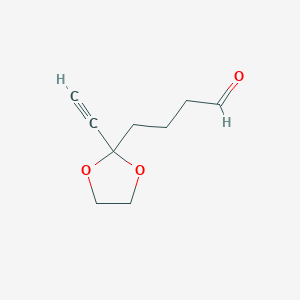
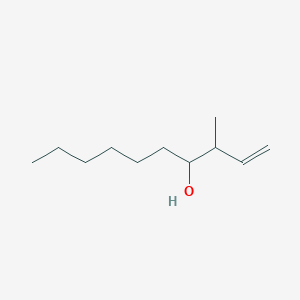
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
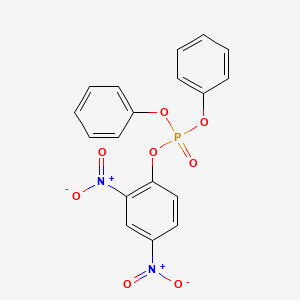
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

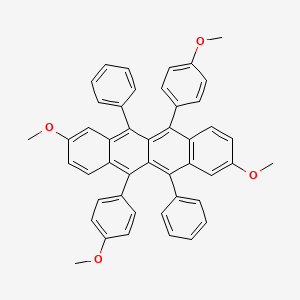
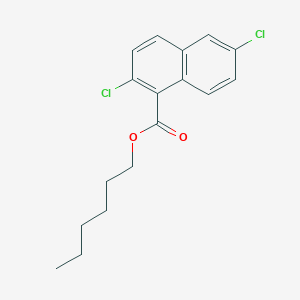
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
